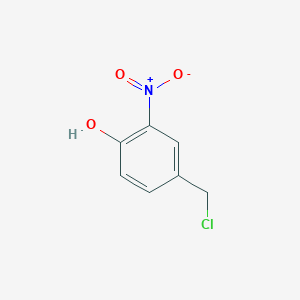

4-(Chloromethyl)-2-nitrophenol

Description

Efficiency: This method generally provides moderate to high yields, often in the range of 72%. Purity can be quite high, reaching up to 96% after purification.

Scalability: The reaction is highly scalable and suitable for industrial production. However, challenges include the formation of diarylmethane byproducts and the potential generation of the highly carcinogenic bis(chloromethyl) ether (BCME), which requires strict handling and removal procedures. wikipedia.orgsciencemadness.org The use of continuous flow reactors can enhance safety and control, reducing reaction times and improving heat transfer.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYZFNFGPVNDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368570 | |

| Record name | 4-(chloromethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6694-75-3 | |

| Record name | 4-(chloromethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nitration of 2 Chloromethyl Phenol:this Alternative Pathway Involves the Nitration of a 2 Chloromethyl Phenol Precursor Using a Nitrating Agent Such As a Mixture of Nitric Acid and Sulfuric Acid.benchchem.com

Efficiency: This route typically results in lower yields (around 58%) and purity (around 88%) compared to Blanc chloromethylation. A significant challenge is controlling the regioselectivity of the nitration, as the electron-withdrawing chloromethyl group can lead to the formation of undesired meta-isomers, which necessitates chromatographic separation.

Scalability: The scalability is considered moderate. The need for potent nitrating agents and the subsequent purification steps to remove isomers can complicate large-scale production and increase costs. The generation of NOx emissions also presents a significant environmental concern.

Halogen Exchange Reactions:this Method Involves the Conversion of a Hydroxymethyl or Other Functional Group at the Benzylic Position to a Chloride, for Instance, Using Reagents Like Thionyl Chloride Socl₂ or Phosphorus Pentachloride Pcl₅ .benchchem.com

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring is a primary site for chemical modification. smolecule.com Its position on the ring, benzylic to the aromatic system, enhances its reactivity towards nucleophiles compared to a simple alkyl chloride. evitachem.com

The chlorine atom in the chloromethyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups. Common nucleophiles such as amines, thiols, and azides readily react at this position to form new carbon-nitrogen, carbon-sulfur, and carbon-azide bonds, respectively. smolecule.com These reactions are fundamental in building more complex molecular architectures from the 4-(Chloromethyl)-2-nitrophenol scaffold. For instance, reaction with nucleophiles like potassium thiocyanate (B1210189) or sodium azide (B81097) can be carried out in polar aprotic solvents.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | Substituted Aminomethylphenol |

| Thiol | R-SH | Substituted Thioether |

| Azide | Sodium Azide (NaN₃) | Azidomethylphenol |

| Thiocyanate | Potassium Thiocyanate (KSCN) | Thiocyanatomethylphenol |

This table illustrates common nucleophilic substitution reactions at the chloromethyl position.

The reactivity of the chloromethyl group is significantly influenced by its benzylic position. The adjacent benzene ring can stabilize the transition state of the substitution reaction. The mechanism can proceed via an Sₙ2 pathway, involving a backside attack by the nucleophile, or an Sₙ1 pathway, through the formation of a resonance-stabilized benzylic carbocation. The presence of the electron-withdrawing nitro group on the aromatic ring also modulates the electrophilicity of the benzylic carbon. The chloromethyl group's ability to form covalent bonds with nucleophilic sites is a key aspect of its reactivity profile. This enhanced reactivity makes it a useful component for creating intermediates in various synthetic processes. evitachem.com

The susceptibility of the chloromethyl group to nucleophilic attack makes this compound a valuable starting material for derivatization. It serves as a key intermediate in the synthesis of more complex organic molecules, including those with potential applications as dyes and pharmaceuticals. smolecule.com Derivatization is a common strategy in chemical and pharmaceutical sciences to modify a molecule's properties. For example, pre-column derivatization techniques are employed in HPLC analysis to enhance the detection of certain compounds by introducing chromophores or fluorophores. acs.orgnih.gov The reactions at the chloromethyl position allow for the attachment of various molecular fragments, leading to the generation of libraries of novel compounds for further study. semanticscholar.org

Reduction Reactions of the Nitro Group

The nitro group (-NO₂) on the aromatic ring is another key reactive site, primarily undergoing reduction reactions. smolecule.com This transformation is a critical step in the synthesis of various amino-substituted aromatic compounds.

The reduction of the aromatic nitro group to a primary amine is a well-established and synthetically important transformation. In the case of this compound, this reduction yields 4-(Chloromethyl)-2-aminophenol. smolecule.com This reaction can be achieved using various reducing agents. smolecule.com The resulting aminophenol derivative combines the reactivity of the chloromethyl group with that of an aromatic amine, making it a bifunctional intermediate for further synthesis.

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For structurally similar compounds like 4-chloro-2-nitrophenol (B165678), catalysts such as platinum on carbon (Pt/C) and palladium on gamma-alumina (Pd/γ-Al₂O₃) have been studied. researchgate.net The use of 1% Pt/C was found to be effective for the selective hydrogenation of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol at moderate temperatures and pressures. researchgate.net Similar conditions, such as using hydrogen gas with a palladium on carbon catalyst, are generally applicable for the reduction of the nitro group in compounds like this compound.

| Reaction Type | Reagent/Catalyst | Product |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) / Sodium Borohydride (NaBH₄) smolecule.com | 4-(Chloromethyl)-2-aminophenol |

| Catalytic Hydrogenation | H₂ with Palladium on Carbon (Pd/C) | 4-(Chloromethyl)-2-aminophenol |

| Catalytic Hydrogenation | H₂ with Platinum on Carbon (Pt/C) researchgate.net | 4-(Chloromethyl)-2-aminophenol |

This table summarizes common methods for the reduction of the nitro group in this compound.

An in-depth analysis of the chemical compound this compound reveals its significant role in various chemical transformations, driven by the interplay of its distinct functional groups. This article explores the reactivity and reaction mechanisms of this compound, focusing on key transformations including the reduction of its nitro group, oxidation of the phenolic hydroxyl group, and electrophilic substitution on the aromatic ring, as well as its utility as a pivotal intermediate in the synthesis of more complex molecules.

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the atomic and molecular structure of 4-(Chloromethyl)-2-nitrophenol by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the chemical shifts are influenced by the electronic environment of the protons. The aromatic protons will appear as distinct signals in the downfield region due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing nitro and hydroxyl groups. The chloromethyl protons (-CH₂Cl) are expected to produce a singlet further downfield than typical alkyl protons because of the electronegativity of the adjacent chlorine atom. The phenolic hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be variable.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the seven unique carbon atoms in the molecule. The carbon atoms attached to the electronegative nitro, hydroxyl, and chloromethyl groups (C-2, C-1, and the chloromethyl carbon, respectively) would be significantly deshielded and appear downfield. The carbon bearing the nitro group (C-2) and the hydroxyl group (C-1) would be most affected. The remaining aromatic carbons and the chloromethyl carbon would resonate at characteristic positions.

Table 1: Predicted NMR Data for this compound

| Type | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic CH | 7.0 - 8.2 | Multiplet |

| -CH₂Cl | ~4.6 | Singlet | |

| -OH | Variable (Broad Singlet) | Singlet | |

| ¹³C NMR | C-OH | ~155-160 | - |

| C-NO₂ | ~140-145 | - | |

| Aromatic CH | 115-130 | - | |

| C-CH₂Cl | ~125-135 | - |

Note: Specific experimental data is not widely available; ranges are based on general principles and data for analogous structures.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would show characteristic absorption bands corresponding to its various functional groups. The presence of a nitro group (-NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The phenolic hydroxyl (-OH) group gives rise to a broad stretching band, and the C-O bond also has a distinct stretch. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch of the chloromethyl group, would also be observable. For related nitrophenol derivatives, characteristic peaks include an NO₂ asymmetric stretch around 1520 cm⁻¹ and a C–O phenolic stretch near 1250 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500-1550 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1330-1370 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Phenolic C-O | C-O Stretch | 1200-1260 |

UV-Visible spectrophotometry measures the electronic transitions within a molecule. The spectrum of nitrophenols is characterized by strong absorption bands in the UV-Vis region due to the presence of chromophores like the benzene ring and the nitro group. 4-Nitrophenol (B140041), a related compound, typically shows a strong absorption maximum around 317-320 nm. metrohm.comresearchgate.net This absorption is attributed to π→π* electronic transitions within the aromatic system. In alkaline solutions, deprotonation of the phenolic hydroxyl group forms the nitrophenolate ion, resulting in a bathochromic (red) shift of the absorption maximum to around 400 nm. metrohm.comresearchgate.net This distinct color change is due to the increased conjugation and charge delocalization in the phenolate (B1203915) anion. While the compound absorbs UV-visible light, specific data regarding its fluorescence properties are not extensively documented in the literature.

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles. For a compound like this compound, a crystallographic study would confirm the planarity of the benzene ring and provide the exact stereochemistry and conformation of the chloromethyl and nitro substituents relative to the ring and the hydroxyl group. Furthermore, XRD analysis reveals information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitro group, which govern the physical properties of the solid. For related nitrophenol derivatives, single-crystal diffraction data has been used to confirm stereochemistry and analyze intermolecular hydrogen bonding.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of phenolic compounds. lcms.cz A reverse-phase (RP-HPLC) method is typically employed for the analysis of nitrophenols. sielc.comsielc.com In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently buffered) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.comchromatographyonline.com Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance. nih.gov

Table 3: Typical HPLC Conditions for Nitrophenol Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) sielc.comchromatographyonline.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 290 nm or other λmax) nih.gov |

| Temperature | Ambient or controlled (e.g., 60°C) lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of semi-volatile organic compounds, including nitrophenol derivatives. It is frequently employed to identify intermediate metabolites in biodegradation pathways of compounds structurally similar to this compound. The method separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection using a mass spectrometer that provides mass-to-charge ratio information, enabling structural elucidation.

However, the direct analysis of nitrophenols by GC-MS can present challenges. These compounds may interact with active sites within the GC injection port or on the column itself, which can lead to poor chromatographic peak shape and reduced sensitivity. researchgate.net For this reason, a derivatization step is often employed to convert the polar phenol (B47542) group into a less polar, more volatile derivative, thereby improving chromatographic performance. The United States Environmental Protection Agency (EPA) Method 8270D outlines procedures for analyzing various semivolatile organic compounds, including nitrophenols, by GC/MS, although it notes that some, like 4-nitrophenol, can exhibit erratic chromatographic behavior. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS-TOF)

For polar and non-volatile compounds that are not well-suited for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. When coupled with a Time-of-Flight (TOF) mass spectrometer, this technique becomes particularly powerful. LC-MS/TOF provides high-resolution and accurate mass measurements, which are invaluable for the structural identification of unknown compounds, such as metabolites or degradation products. helsinki.fi

The high sensitivity of LC-TOF-MS allows for the detection of contaminants at very low levels, such as nanograms per liter. researchgate.net This capability is crucial for identifying and quantifying pesticides and their transformation products in environmental samples. researchgate.net In the analysis of nitrophenol isomers, LC-MS methods have demonstrated the ability to achieve chromatographic separation, which is essential for accurate quantification. shimadzu.com The fragmentation patterns established through techniques like LC/ESI-MS/TOF are instrumental in elucidating the structures of related compounds and impurities. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid analytical technique used for separating components in a mixture. libretexts.org It is widely applied in various fields, including environmental toxicology and industrial chemistry, for tasks such as assessing compound purity and monitoring the progress of chemical reactions. libretexts.orgnih.gov

The process involves spotting a sample onto a plate coated with a stationary phase, typically silica (B1680970) gel or alumina. libretexts.org A solvent system, or mobile phase, then moves up the plate via capillary action, separating the sample's components based on their differential affinities for the stationary and mobile phases. libretexts.org After development, the separated spots are often visualized under UV light, especially if the plates incorporate a fluorescent indicator. libretexts.orgnih.gov The position of each spot is characterized by its Retention Factor (Rf), which can be used for identification purposes under consistent experimental conditions. libretexts.org

Electrochemical Sensing and Detection Methodologies

Electrochemical sensors offer a highly sensitive and often portable alternative for the detection of nitrophenolic compounds. Research in this area focuses on developing novel electrode materials that enhance the electrochemical response towards the target analyte.

Voltammetric Sensor Development

Voltammetric techniques, such as Linear Sweep Voltammetry (LSV) and Differential Pulse Voltammetry (DPV), form the basis for many electrochemical sensors designed for nitrophenol detection. mdpi.commdpi.com These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The development of these sensors often involves modifying the surface of a standard electrode, such as a glassy carbon electrode (GCE), to improve its electrocatalytic activity. For instance, modified GCEs have shown enhanced performance for the determination of 4-nitrophenol and 2-nitrophenol, demonstrating higher catalytic activity compared to bare electrodes. researchgate.netresearchgate.net The performance of these sensors is typically characterized by a wide linear detection range and a low limit of detection. researchgate.net

Application of Nanomaterials in Electrochemical Sensors (e.g., Graphene, MXene)

The performance of electrochemical sensors can be significantly enhanced through the incorporation of nanomaterials. Graphene and MXenes are two-dimensional (2D) materials that have garnered significant attention due to their unique properties. researchgate.netnih.gov

Graphene: Possessing superior physico-chemical properties, graphene serves as an excellent support material for various metal or metal oxide nanoparticles in sensor fabrication. researchgate.net Graphene-based nanocomposites offer high surface area and fast electron transfer rates, which greatly improve the electrocatalytic performance of sensors for phenolic compounds. rsc.org

MXene: MXenes, a class of 2D transition metal carbides and nitrides, possess a combination of high electrical conductivity and good hydrophilicity, making them highly suitable for electrochemical sensor applications. nih.govmdpi.com They provide a large electrochemical surface area, which translates to more active sites for the electrochemical reaction. mdpi.comrsc.org Specifically, sensors based on Ti3C2Tx MXene have been developed for the simultaneous detection of 4-chlorophenol (B41353) and 4-nitrophenol, demonstrating that the MXene material significantly improves the oxidation signals by lowering the electron transfer resistance. rsc.org

Development of Highly Sensitive and Selective Detection Systems

The primary goal in sensor development is to achieve high sensitivity and selectivity for the target analyte. The use of advanced materials has led to the creation of robust electrochemical systems for detecting nitrophenols with impressive performance metrics. By modifying electrodes with nanomaterials, researchers have successfully fabricated sensors capable of detecting nitrophenols at micromolar (µM) concentrations.

For example, a sensor based on Ag-doped ZnO nanoflowers exhibited a wide detection range for 4-nitrophenol from 10 µM to 500 µM with a detection limit of 3 µM. mdpi.com Another sensor, utilizing Pt nanoparticles embedded in a polypyrrole-carbon black/ZnO nanocomposite, showed a linear range from 1.5 to 40.5 µM and a limit of detection (LOD) of 1.25 µM. mdpi.com Furthermore, a sensor employing Ti3C2Tx MXene demonstrated a linear range for 4-nitrophenol from 0.5 to 25.0 μM with a detection limit of 0.11 μM. rsc.org These findings highlight the successful application of nanotechnology in creating effective tools for environmental monitoring.

The table below summarizes the performance of several recently developed electrochemical sensors for the detection of nitrophenols.

| Electrode Modification Material | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) |

| Ti3C2Tx MXene | 4-Nitrophenol | 0.5 - 25.0 | 0.11 |

| Ag-doped ZnO Nanoflowers | 4-Nitrophenol | 10 - 500 | 3 |

| Pt NPs/PPy-CB/ZnO Nanocomposite | 4-Nitrophenol | 1.5 - 40.5 | 1.25 |

Limit of Detection and Quantification Studies

Following a comprehensive search of scientific literature and analytical databases, no specific studies detailing the limit of detection (LOD) or limit of quantification (LOQ) for the compound this compound were identified. While analytical methods exist for related compounds such as nitrophenols and chlorophenols, the precise determination of detection and quantification limits is highly specific to the analyte and the analytical method employed (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Mass Spectrometry).

The establishment of LOD and LOQ values is a critical component of analytical method validation, ensuring the reliability and sensitivity of a given procedure. These values are determined experimentally and depend on factors such as the instrumentation used, the sample matrix, and the specific chromatographic or spectroscopic conditions. Without dedicated research focused on this compound, it is not possible to provide accurate and scientifically validated data for these parameters.

Further research would be required to develop and validate an analytical method for the trace-level detection and quantification of this compound, which would include rigorous determination of its LOD and LOQ.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary computational method for studying nitrophenol derivatives, offering a balance between accuracy and computational cost. chemrxiv.org DFT calculations are instrumental in elucidating the electronic structure, molecular geometry, and chemical reactivity of complex organic molecules like 4-(Chloromethyl)-2-nitrophenol. mdpi.com

A fundamental step in computational analysis is the optimization of the molecule's three-dimensional structure to find its minimum energy geometry. For this compound, this involves calculating the most stable arrangement of its atoms. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311G), are employed to achieve this. rjpn.org

Once the geometry is optimized, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These frontier orbitals are crucial for understanding chemical reactivity. mdpi.com

EHOMO : Represents the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to an electrophile.

ELUMO : Represents the electron-accepting ability of the molecule. A lower ELUMO value suggests a greater capacity to accept electrons from a nucleophile.

HOMO-LUMO Energy Gap (ΔE) : The difference between ELUMO and EHOMO is an indicator of the molecule's kinetic stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rjpn.orgdergipark.org.tr

These energy values are then used to calculate various global reactivity descriptors, providing a quantitative measure of the molecule's electronic characteristics.

Table 1: Key Electronic Properties and Global Reactivity Descriptors Calculated via DFT

| Property | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. rjpn.org |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to act as an electrophile. rjpn.org |

DFT calculations are a powerful tool for predicting the reactivity of this compound. The presence of a hydroxyl group (an activating ortho-, para-director), a nitro group (a deactivating meta-director), and a chloromethyl group creates distinct regions of reactivity within the molecule. The calculated global reactivity descriptors, particularly the electrophilicity index, can predict the compound's behavior in reactions. For instance, a high electrophilicity index, as is common for nitrophenols, suggests the molecule is a good electrophile and favors reactions with nucleophiles. rjpn.org

Furthermore, DFT can be used to model reaction mechanisms at the atomic level. By calculating the energy profiles of potential reaction pathways, including the structures of transition states and intermediates, researchers can predict the most likely mechanism. nih.gov For this compound, this could involve modeling the nucleophilic substitution at the benzylic carbon of the chloromethyl group, a common reaction for such compounds.

Quantum Chemical Calculations for Reaction Pathway Analysis

For instance, in the synthesis of this compound via the chloromethylation of 2-nitrophenol, computational models can investigate the step-by-step mechanism. This includes the formation of the electrophile from formaldehyde (B43269) and hydrogen chloride and its subsequent attack on the phenol (B47542) ring. By comparing the activation energies for substitution at different positions on the ring, these calculations can explain the observed regioselectivity of the reaction. Similarly, the degradation pathways of the compound can be explored by modeling its reactions with radicals like OH•, identifying the most vulnerable sites on the molecule. nih.gov

Theoretical Studies on Compound Reactivity and Stability

Theoretical studies provide a framework for understanding the inherent reactivity and stability of this compound. The stability of the molecule is related to its chemical hardness (η); a larger value for chemical hardness corresponds to higher stability and lower reactivity. rjpn.org

The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, is another critical aspect. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found near the hydrogen atoms and the chloromethyl group, indicating sites for nucleophilic attack.

Table 2: Interpretation of Global Reactivity Descriptors for Stability

| Descriptor | Implication for High Value | Implication for Low Value |

| Chemical Hardness (η) | High stability, low reactivity. rjpn.org | Low stability, high reactivity. |

| Chemical Softness (S) | High polarizability, high reactivity. | Low polarizability, low reactivity. |

| Electrophilicity Index (ω) | Strong electrophile, favors nucleophilic attack. rjpn.org | Weak electrophile. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For this compound and its analogues, QSAR studies can be employed to predict their potential biological effects, such as toxicity or antimicrobial activity, without the need for extensive experimental testing. nih.govmdpi.com

The process involves several steps:

Data Set Collection : A series of structurally related compounds with known biological activities is assembled.

Descriptor Calculation : For each molecule, a set of numerical parameters, or "descriptors," is calculated using computational chemistry methods. These can include electronic descriptors from DFT (like EHOMO, ELUMO, dipole moment), topological descriptors (describing molecular shape and connectivity), and physicochemical descriptors (like logP). mdpi.comresearchgate.net

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed biological activity. sysrevpharm.org

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. researchgate.net

By systematically modifying the structure of this compound in silico (e.g., changing substituents on the aromatic ring) and calculating the relevant descriptors, a validated QSAR model can predict the activity of these novel derivatives. This approach accelerates the identification of compounds with desired properties while minimizing experimental effort.

Environmental Occurrence, Fate, and Remediation Research

Environmental Contamination Sources and Pathways

4-(Chloromethyl)-2-nitrophenol is a synthetic organic compound primarily used as an intermediate in the chemical industry. Its environmental presence is directly linked to anthropogenic activities.

Industrial Effluents: The principal source of environmental contamination is the discharge of untreated or inadequately treated wastewater from manufacturing facilities. Industries that synthesize or utilize this compound and related nitrophenolic compounds are major contributors. These include:

Dye and Pigment Manufacturing: Nitrophenols are key precursors in the production of various colorants. mdpi.com

Pesticide Production: These compounds are used in the synthesis of certain insecticides and herbicides. mdpi.com

Pharmaceutical Manufacturing: They can be used as intermediates in the synthesis of some pharmaceutical products. cdc.gov

Wastewater from these industries can contain significant concentrations of nitrophenolic compounds, which, if released into aquatic systems, can lead to widespread contamination of surface water and groundwater. mdpi.com

Pathways to Environmental Compartments: Once released, these compounds can enter various environmental compartments through several pathways:

Direct Discharge: Effluents released directly into rivers, lakes, and streams are a primary pathway for water contamination.

Atmospheric Deposition: While less significant for this specific compound, related nitrophenols can be formed in the atmosphere through photochemical reactions of aromatic hydrocarbons with nitrogen oxides from sources like vehicle exhaust. cdc.gov These compounds can then be deposited into soil and water bodies through rain and snow. cdc.gov

Land Disposal: Improper disposal of industrial sludge and solid waste containing this compound can lead to soil contamination and subsequent leaching into groundwater. cdc.gov

Environmental Degradation Pathways and Kinetics

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photolysis, advanced oxidation, and adsorption.

Photolysis, or the degradation of a chemical by light, can be a significant environmental fate process. Research on 4-nitrophenol (B140041) indicates that its direct degradation by UV light alone is minimal. In one study, direct photolysis of 4-nitrophenol under UV-254 irradiation resulted in negligible removal (~3.3%) after 5 minutes. mdpi.com This photostability is attributed to the low quantum yield of its excited state. mdpi.com

However, the efficiency of UV-based degradation can be dramatically increased when combined with other oxidants in what are known as Advanced Oxidation Processes (AOPs). For instance, the UV/HOCl process significantly enhances the elimination of 4-nitrophenol, achieving a 61.4% degradation efficiency within 5 minutes. mdpi.com This enhancement is due to the generation of highly reactive free radicals, such as hydroxyl (•OH) and chlorine (Cl•) radicals, upon UV irradiation of the oxidant. mdpi.com

The degradation kinetics for the UV/HOCl process on 4-nitrophenol were found to follow a pseudo-first-order model. The observed rate constant increased linearly with the concentration of the oxidant. mdpi.com

Table 1: Pseudo-First-Order Rate Constants for 4-Nitrophenol Degradation by UV/HOCl (Data from a study on 4-nitrophenol, a related compound) mdpi.com

| HOCl Dosage (μM) | Observed Rate Constant (k_obs, min⁻¹) |

|---|---|

| 40 | 0.137 |

| 60 | 0.193 |

| 80 | 0.312 |

AOPs are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and mineralize persistent organic pollutants into less harmful substances like carbon dioxide and water.

Ozonation is a widely studied AOP for the degradation of phenolic compounds. The effectiveness of this process is highly dependent on the pH of the solution, which governs the dominant reaction mechanism.

At Acidic pH (e.g., pH < 4): Ozone tends to react directly with organic molecules. This molecular ozone reaction is selective and generally slower. For the related compound 4-chloro-2-nitrophenol (B165678), ozonation at pH 3 resulted in a 77.35% removal after 5 minutes. tbzmed.ac.ir

At Alkaline pH (e.g., pH > 8): Ozone rapidly decomposes to form highly reactive and non-selective hydroxyl radicals (•OH). dntb.gov.ua This indirect reaction pathway leads to much faster and more efficient degradation of organic pollutants. In the study of 4-chloro-2-nitrophenol, increasing the pH to 9 resulted in a 99.64% removal within the first 5 minutes. tbzmed.ac.ir

The degradation kinetics of 4-chloro-2-nitrophenol by ozonation were quantified using a pseudo-first-order rate constant, which was significantly higher at alkaline pH compared to acidic or neutral conditions. tbzmed.ac.ir

Table 2: Effect of pH on the Degradation of 4-chloro-2-nitrophenol by Ozonation (Data from a study on 4-chloro-2-nitrophenol, a structurally similar compound) tbzmed.ac.ir

| Parameter | pH 3 | pH 7 | pH 9 |

|---|---|---|---|

| Degradation after 5 min | 77.35% | 99.03% | 99.64% |

| COD Removal (Final) | - | - | 56.9% |

| TOC Removal (Final) | 6.69% | 8.14% | 15.89% |

The Fenton process is a classic AOP that utilizes Fenton's reagent—a solution of hydrogen peroxide (H₂O₂) and an iron(II) catalyst—to generate powerful hydroxyl radicals. wikipedia.org This process is highly effective for destroying a wide range of organic compounds. wikipedia.orgnih.gov

The core of the Fenton reaction is the catalytic decomposition of H₂O₂ by Fe²⁺ ions:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radical (•OH) is a potent, non-selective oxidant that rapidly attacks organic molecules, leading to their degradation and eventual mineralization. wikipedia.org The efficiency of the Fenton process is optimal under acidic conditions, typically around pH 3. eeer.org At this pH, the degradation of 4-nitrophenol was found to be most effective, with 93.6% of the compound degraded within 40 minutes in one study. eeer.org

The degradation kinetics of 4-nitrophenol using the Fenton process have been shown to fit a pseudo-first-order model, with the rate constant increasing with higher dosages of both hydrogen peroxide and the iron catalyst. researchgate.net

Table 3: Optimal Conditions for 4-Nitrophenol Degradation by Fenton Process (Data from a study on 4-nitrophenol, a related compound) eeer.org

| Parameter | Optimal Value | Degradation / Removal |

|---|---|---|

| pH | 3 | 93.6% (4-NP) |

| H₂O₂ Concentration | 4 mM | 60.3% (TOC) |

| Fe²⁺ Concentration | 0.2 mM | 50.0% (COD) |

| Reaction Time | 40 min | - |

Adsorption is a physical separation process where pollutants are removed from an aqueous solution by accumulating on the surface of a solid material (adsorbent). This method is widely used for treating industrial wastewater containing organic compounds.

Various materials have been studied for the adsorption of nitrophenolic compounds, with activated carbon being one of the most common and effective due to its high surface area and porous structure. nih.govmdpi.com The adsorption capacity of activated carbon for p-nitrophenol has been reported to be as high as 365 mg/g. conicet.gov.ar

The efficiency of adsorption is influenced by several factors, including:

pH: The pH of the solution affects the surface charge of the adsorbent and the speciation of the adsorbate. For phenolic compounds, adsorption is often most effective at a pH slightly below their pKa value. mdpi.com

Temperature: The effect of temperature varies depending on the specific adsorbent and adsorbate system.

Adsorbent Properties: The specific surface area, pore size distribution, and surface chemistry of the adsorbent are critical factors determining its capacity. conicet.gov.ar

Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the concentration of the pollutant in the solution and the amount adsorbed on the solid phase. nih.gov Kinetic models, like the pseudo-first-order and pseudo-second-order equations, are used to determine the rate of adsorption. conicet.gov.ar

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-2-nitrophenol |

| p-nitrophenol (4-nitrophenol) |

| 2-chlorophenol |

| Hydroxyl radical (•OH) |

| Hydrogen peroxide (H₂O₂) |

| Ozone (O₃) |

| Iron(II) (Fe²⁺) |

| Iron(III) (Fe³⁺) |

| Carbon dioxide |

Adsorption-Based Removal Strategies

Graphene and Carbonaceous Material Adsorption Efficiency

No data available.

Adsorption Isotherms and Kinetic Modeling

No data available.

Biodegradation and Bioremediation Studies

Microbial Utilization as a Carbon and Energy Source

No data available.

Identification of Specific Bacterial Strains for Degradation (e.g., Arthrobacter sp., Bacillus subtilis, Rhodococcus imtechensis)

No data available.

Enzymatic Mechanisms in Biodegradation (e.g., Dioxygenase Activity)

No data available.

Characterization of Microbial Degradation Intermediates

No data available.

Reductive and Oxidative Degradation Pathways

The breakdown of nitrophenolic compounds in the environment can occur through various chemical and biological processes, broadly categorized as reductive and oxidative pathways. Research into the degradation of the closely related compound, 4-chloro-2-nitrophenol, provides insights into the potential transformation routes for this compound.

Reductive Degradation:

Microbial action is a primary driver of reductive degradation. In anaerobic or low-oxygen environments, microorganisms can utilize the nitro group as an electron acceptor. Studies on 4-chloro-2-nitrophenol have shown that certain bacteria can reduce the nitro group (-NO₂) to an amino group (-NH₂), forming intermediates such as 4-chloro-2-aminophenol. For instance, a gram-positive bacterium, Exiguobacterium sp. PMA, has been shown to degrade 4-chloro-2-nitrophenol, identifying 4-chloro-2-aminophenol and 2-aminophenol as metabolic byproducts nih.govnih.gov. Further microbial processes can lead to the dehalogenation (removal of chlorine) and eventual mineralization of the compound nih.gov. The biotransformation of 4-chloro-2-nitrophenol by a marine Bacillus sp. strain MW-1 has also been observed, leading to the formation of 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, and 5-chloro-2-methylbenzoxazole nih.gov.

Oxidative Degradation:

Oxidative degradation pathways often involve highly reactive chemical species, such as hydroxyl radicals, and can be initiated by processes like ozonation or advanced oxidation processes (AOPs). Ozonation of 4-chloro-2-nitrophenol in aqueous solutions has been demonstrated to be an effective degradation method, particularly under alkaline conditions sid.irscholaris.caresearchgate.net. The primary intermediate identified in these studies is chlorophenol sid.irscholaris.caresearchgate.net. Further oxidation can lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.

Advanced oxidation processes, which generate highly reactive hydroxyl radicals, have also been shown to effectively degrade 4-chloro-2-nitrophenol. A comparative study of various AOPs found that the UV/Fenton process was the most effective for the partial mineralization of this compound nih.gov. The degradation of 2-chloro-4-nitrophenol by the bacterium Rhodococcus imtechensis strain RKJ300 involves both oxidative and reductive mechanisms, with chlorohydroquinone and hydroquinone identified as intermediates nih.govresearchgate.net.

It is important to note that while these findings for 4-chloro-2-nitrophenol provide a valuable framework, the presence of a chloromethyl group (-CH₂Cl) instead of a chloro group (-Cl) in this compound will influence its reactivity and the specific degradation byproducts formed. The chloromethyl group is generally more reactive and susceptible to nucleophilic substitution and hydrolysis, which could lead to different initial transformation steps.

| Degradation Pathway | Reactant/Process | Key Intermediates/Byproducts (of 4-chloro-2-nitrophenol) |

| Reductive | Microbial Degradation (Exiguobacterium sp. PMA) | 4-chloro-2-aminophenol, 2-aminophenol nih.govnih.gov |

| Microbial Degradation (Bacillus sp. MW-1) | 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, 5-chloro-2-methylbenzoxazole nih.gov | |

| Oxidative | Ozonation | Chlorophenol sid.irscholaris.caresearchgate.net |

| Advanced Oxidation Processes (UV/Fenton) | Further mineralized products nih.gov | |

| Microbial Degradation (Rhodococcus imtechensis RKJ300) | Chlorohydroquinone, Hydroquinone nih.govresearchgate.net |

Environmental Impact Assessment of Degradation Byproducts

The environmental impact of a parent compound is intrinsically linked to the toxicity and persistence of its degradation byproducts. While specific data for the byproducts of this compound are not available, an assessment of the known intermediates from the degradation of 4-chloro-2-nitrophenol can provide a preliminary understanding of potential environmental risks.

Nitrophenols, as a class of compounds, are recognized as environmental pollutants nih.gov. The parent compound, 4-nitrophenol, is known to be toxic cdc.gov. The United States Environmental Protection Agency (EPA) has also noted that exposure to 4-nitrophenol can cause various adverse health effects govinfo.gov.

The degradation of 4-nitrophenol through photocatalysis has been studied, and it was found that the intermediate compounds generated during this process can have higher toxicity than the parent compound itself frontiersin.org. This highlights the critical need to evaluate the entire degradation pathway and the transient intermediates formed.

The primary amine degradation products, such as 4-chloro-2-aminophenol and 2-aminophenol, are generally considered to be of toxicological concern. Aromatic amines are a class of chemicals that includes known and suspected carcinogens. The formation of chlorinated aromatic compounds, such as chlorophenol and chlorohydroquinone, is also a significant concern, as many chlorinated organics are persistent in the environment and can be toxic to aquatic life.

The ultimate goal of remediation is the complete mineralization of the organic pollutant to harmless inorganic substances like carbon dioxide, water, and mineral salts. Incomplete degradation can lead to the accumulation of potentially more toxic and persistent byproducts. Therefore, a thorough assessment of the environmental impact requires detailed knowledge of the complete degradation pathway of this compound and the toxicological profiles of all its intermediates.

| Degradation Byproduct (of 4-chloro-2-nitrophenol) | Potential Environmental Concern |

| 4-chloro-2-aminophenol | Aromatic amines can be toxic and potentially carcinogenic. |

| 2-aminophenol | Aromatic amines can be toxic. |

| Chlorophenol | Chlorinated organic compounds can be persistent and toxic to aquatic life. |

| Chlorohydroquinone | Chlorinated aromatic compound with potential for toxicity. |

| Hydroquinone | Can be toxic to aquatic organisms. |

Biological Activity and Toxicological Mechanisms

Antimicrobial Properties and Bioactivity Investigations

While specific studies on the antimicrobial properties of 4-(chloromethyl)-2-nitrophenol are not extensively detailed in the provided search results, the broader class of phenolic compounds and their derivatives are well-recognized for their antimicrobial activities. The mechanisms of action for such compounds often involve disruption of microbial cell membranes, interference with essential enzymes, and generation of oxidative stress.

For related phenolic compounds, antimicrobial action is often attributed to their ability to damage cell membranes. This can lead to an increased concentration of extracellular potassium ions as the membrane's integrity is compromised. Furthermore, some antimicrobial agents can induce cell death through the overproduction of reactive oxygen species (ROS), leading to oxidative stress within the microbial cell. This is often evidenced by alterations in ROS-related indicators such as NADPH concentration and the activity of enzymes like superoxide dismutase (SOD).

Molecular Mechanisms of Interaction in Biological Systems

The reactivity of the chloromethyl group is a key determinant of this compound's interaction with biological molecules. This group can act as an electrophile, readily reacting with nucleophilic sites in cells.

The chloromethyl group of this compound is susceptible to nucleophilic attack from biological macromolecules. A prominent example of a related compound, 2-bromoacetamido-4-nitrophenol (BNP), demonstrates the ability to form a covalent bond with the sulfhydryl group of cysteine residues in proteins. This reaction introduces a nitrophenol chromophore into the protein, which can be used as a detectable probe. This suggests that this compound likely undergoes similar covalent modifications with protein thiols, a mechanism that can lead to the alteration of protein structure and function.

Increased levels of reactive oxygen and nitrogen species (ROS/RNS) can lead to a harmful state known as oxidative stress. This condition can cause damage to vital biomolecules, including DNA, proteins, and lipids. While direct evidence for this compound is limited, related nitrophenols and their metabolic processes can contribute to oxidative stress. The uncoupling of oxidative phosphorylation by some nitrophenols can disrupt the mitochondrial electron transport chain, a major source of endogenous ROS. Furthermore, the metabolism of nitroaromatic compounds can involve redox cycling, a process that generates superoxide radicals and other ROS. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to cellular damage and contributing to the compound's toxicity.

Comparative Toxicological Studies with Related Nitrophenol Derivatives

Toxicological data on nitrophenol isomers (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol) provide a comparative context for understanding the potential toxicity of this compound. cdc.gov Studies in animals have identified various target organs and effects for different nitrophenol isomers.

For instance, inhalation exposure to 4-nitrophenol (B140041) in animals has been associated with hematological and ocular effects, while 2-nitrophenol exposure primarily affects the upper respiratory system. cdc.gov Oral exposure to 4-nitrophenol has been linked to decreased body weight at doses below lethal levels. cdc.gov Comparative studies have also indicated that the toxicity of nitrophenols can vary with age, with newborn rats showing higher susceptibility to 4-nitrophenol and 2,4-dinitrophenol compared to young adult rats. nih.gov

The toxicological profiles of these related compounds highlight the importance of the specific isomer and substituent groups in determining the nature and severity of toxic effects. cdc.gov The presence of the chloromethyl group in this compound introduces an additional reactive site, likely influencing its toxicological profile compared to its parent nitrophenol compounds.

Table 1: Investigated Biological and Toxicological Effects of Nitrophenol Derivatives

| Compound/Class | Investigated Effect | Key Findings |

|---|---|---|

| Phenolic Compounds | Antimicrobial Properties | Often act by disrupting cell membranes and inducing oxidative stress. nih.gov |

| 2-Bromoacetamido-4-nitrophenol | Covalent Protein Modification | Forms covalent bonds with cysteine residues in proteins. nih.gov |

| Nitroalkanes | Enzyme Inhibition | Can act as masked electrophiles, forming covalent adducts with enzyme active sites. nih.gov |

| Nitrophenols | Oxidative Stress | Can contribute to ROS generation through metabolic processes and mitochondrial disruption. |

| 4-Nitrophenol | Inhalation Toxicity (Animal) | Associated with hematological and ocular effects. cdc.govnih.gov |

| 2-Nitrophenol | Inhalation Toxicity (Animal) | Primarily affects the upper respiratory system. cdc.gov |

| 4-Nitrophenol | Oral Toxicity (Animal) | Can cause decreased body weight. cdc.gov |

| 4-Nitrophenol & 2,4-Dinitrophenol | Age-Dependent Toxicity (Animal) | Newborn rats show greater susceptibility than young rats. nih.gov |

Metabolic Transformation to Electrophilic Intermediates

Phase I reactions for nitrophenols, mediated by cytochrome P450 enzymes, include oxidation and reduction. cdc.gov For instance, 4-nitrophenol can be oxidized to 4-nitrocatechol and nitroquinone. cdc.gov These metabolites, or their subsequent reactive intermediates, can be electrophilic and have the potential to bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.

The reduction of the nitro group on nitrophenols can lead to the formation of aminophenols. cdc.gov While this is often a detoxification pathway, under certain conditions, the intermediates in this reduction process could also be reactive.

Phase II reactions primarily involve the conjugation of the parent compound or its Phase I metabolites with molecules such as glucuronic acid or sulfate, which generally increases water solubility and facilitates excretion. cdc.gov For 4-nitrophenol, conjugation with glucuronic acid and sulfonic acid, as well as reduction to aminophenols, are known metabolic pathways.

Table 1: Metabolic Pathways of Related Nitrophenols

| Precursor Compound | Metabolic Reaction | Key Metabolites | Potential for Electrophilic Intermediates |

|---|---|---|---|

| 2-Nitrophenol | Reduction, Conjugation | 2-Aminophenol, Glucuronide and Sulfate conjugates | Lower potential compared to oxidative pathways |

Induction of Methemoglobinemia (for related nitrophenols)

A significant toxicological effect associated with exposure to certain nitrophenols is the induction of methemoglobinemia. This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen effectively.

Acute inhalation exposure to 4-nitrophenol in rats has been shown to cause an increase in methemoglobin levels. nih.gov This effect is dose-dependent. For example, elevated methemoglobin percentages were observed at concentrations of 112 mg/m³ and higher, with these effects persisting even after a 14-day recovery period at a high concentration of 2,133 mg/m³. nih.gov However, in an intermediate-duration study, there was no clear evidence of methemoglobinemia in rats exposed to lower concentrations. nih.gov

The mechanism is thought to involve the metabolic reduction of the nitro group to nitroso and hydroxylamine intermediates, which are potent oxidizing agents capable of inducing methemoglobin formation.

Table 2: Studies on Methemoglobinemia Induction by 4-Nitrophenol in Rats

| Exposure Route | Duration | Concentration/Dose | Observation |

|---|---|---|---|

| Inhalation | Acute | ≥112 mg/m³ | Elevated percent methemoglobin |

| Inhalation | Acute | 2,133 mg/m³ | Persistent methemoglobin elevation after 14-day recovery |

Endocrine Disrupting Effects (for related nitrophenols)

Certain nitrophenols have been identified as potential endocrine-disrupting chemicals (EDCs). These substances can interfere with the body's endocrine system by mimicking, blocking, or otherwise altering the normal function of hormones.

Research has demonstrated that some nitrophenols can exhibit estrogenic or anti-androgenic activity. For instance, nonylphenol, a structurally related alkylphenol, is a well-known endocrine disruptor. While specific endocrine-disrupting data for this compound is scarce, the potential for such activity should be considered based on the broader class of phenolic compounds.

The mechanisms of endocrine disruption by nitrophenols can involve binding to estrogen receptors or androgen receptors, thereby triggering or inhibiting hormone-regulated cellular responses. This can potentially lead to adverse effects on reproductive health and development. Further research is necessary to fully elucidate the endocrine-disrupting potential of this compound.

Research Applications and Future Directions

Precursor in Pharmaceutical and Agrochemical Synthesis Research

4-(Chloromethyl)-2-nitrophenol serves as a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. smolecule.com Its functional groups offer multiple reaction sites for constructing diverse molecular scaffolds.

In pharmaceutical research, the development of new active pharmaceutical ingredients (APIs) often relies on versatile starting materials. This compound is utilized as a precursor in the synthesis of various pharmaceutical compounds. smolecule.com The chloromethyl group is particularly useful as it allows for the introduction of various nucleophiles through substitution reactions, enabling the construction of more complex drug candidates. For instance, the core structure of this compound can be modified to create scaffolds for potential therapeutic agents. The nitro and phenol (B47542) groups also offer pathways for further chemical transformations, expanding the range of possible derivatives for pharmacological screening.

The development of new pesticides and herbicides is crucial for modern agriculture. This compound is employed in the synthesis of certain pesticides due to its inherent biological activity against pests. smolecule.com The nitroaromatic structure is a common feature in many agrochemicals. Research in this area focuses on using this compound as a starting point to synthesize new compounds with enhanced efficacy and better environmental profiles. The reactivity of the chloromethyl group allows for the attachment of different functional moieties that can modulate the compound's pesticidal activity, selectivity, and persistence.

| Application Area | Role of this compound | Key Functional Groups Utilized |

| Pharmaceutical Synthesis | Precursor for drug candidates and APIs | Chloromethyl, Nitro, Phenol |

| Agrochemical Development | Intermediate for novel pesticides | Chloromethyl, Nitro |

Advanced Materials Science Applications

The reactivity of this compound makes it a suitable monomer and functionalizing agent in the field of materials science, particularly for creating porous and functional polymers.

Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by high surface areas, chemical stability, and low cost. nih.gov They are synthesized through extensive crosslinking reactions, often utilizing Friedel-Crafts alkylation. strath.ac.ukresearchgate.netrsc.orged.ac.uk Compounds containing chloromethyl groups, such as this compound, are excellent candidates for monomers in HCP synthesis.

The chloromethyl group can react with aromatic rings on other monomers or polymer chains in the presence of a Lewis acid catalyst (e.g., FeCl₃), forming stable methylene bridges. strath.ac.uked.ac.uk This process, known as hypercrosslinking, creates a rigid, three-dimensional network with permanent microporosity. The presence of the nitro and hydroxyl groups on the phenol ring of this compound can further functionalize the resulting HCP, potentially enhancing its affinity for specific molecules, such as CO₂, or for use in catalysis and separation applications. nih.govresearchgate.net

Table of HCP Synthesis Principles:

| Component | Function | Relevant Chemistry |

|---|---|---|

| This compound | Monomer / Crosslinker | Provides reactive chloromethyl site and aromatic ring. |

| Lewis Acid (e.g., FeCl₃) | Catalyst | Promotes the electrophilic aromatic substitution. |

| Methylene Bridges (-CH₂-) | Structural Linkage | Form the crosslinked, porous polymer network. |

Beyond HCPs, this compound can be used to introduce specific functionalities into other types of polymers. The reactive chloromethyl group allows it to be grafted onto existing polymer backbones or used as a comonomer in polymerization reactions. This enables the development of functional polymers with tailored properties for various applications, such as coatings, membranes, or resins for wastewater treatment. The nitro and phenol groups can impart properties like increased polarity, potential for hydrogen bonding, or the ability to chelate metal ions.

Catalytic Activity Research and Catalyst Design

The field of catalysis research often employs nitrophenol compounds for evaluating the performance of new catalysts. Furthermore, molecules like this compound can be integrated into the design of catalysts themselves.

The catalytic reduction of nitrophenols, particularly 4-nitrophenol (B140041), to their corresponding aminophenols is a widely used model reaction to assess the catalytic activity of nanomaterials and other novel catalysts. nih.govdntb.gov.uaoiccpress.com This reaction is easily monitored by UV-visible spectrophotometry, allowing for the straightforward determination of kinetic parameters. oiccpress.com In this context, this compound can serve as a substrate to probe the efficiency, selectivity, and stability of various catalytic systems, including those based on noble metal nanoparticles or metal-organic frameworks. nih.govmdpi.comresearchgate.neturfu.ruresearchgate.net

The design of heterogeneous catalysts often involves anchoring active species onto a solid support. The chloromethyl group of this compound provides a reactive handle for covalently attaching it to support materials (like silica (B1680970) or polymers). The immobilized molecule can then be further modified; for example, the nitro group can be reduced to an amine, which can then act as a ligand to coordinate with catalytically active metal centers. This approach allows for the design of recyclable catalysts with well-defined active sites.

Summary of Research Findings in Catalysis:

| Research Focus | Role of Nitrophenols | Key Findings/Objectives |

|---|---|---|

| Catalyst Performance Testing | Model substrate for reduction reactions. nih.govdntb.gov.uaoiccpress.com | Quantify catalyst activity (e.g., rate constants) and stability for new materials like nanoparticles and MOFs. nih.govresearchgate.neturfu.ru |

Identification of Current Research Gaps and Future Opportunities

Despite its utility, significant gaps exist in the scientific literature regarding the complete characterization and behavior of this compound. Addressing these gaps presents numerous opportunities for future research.

There is a notable lack of comprehensive single-crystal X-ray diffraction data for this compound. While such data is available for some related nitrophenol derivatives, which confirms details like bond lengths and intermolecular interactions, specific crystallographic information for this compound is not well-documented. Obtaining this data would provide definitive confirmation of its three-dimensional structure, stereochemistry, and intermolecular packing in the solid state. This information is fundamental for computational modeling, understanding its physical properties, and predicting its interactions with biological molecules or catalyst surfaces.

The toxicokinetic profile of this compound has not been specifically studied in vivo. However, based on studies of related nitrophenols and chlorophenols, several metabolic pathways can be predicted. cdc.govnih.gov The primary routes of metabolism for such compounds are typically Phase I and Phase II reactions. cdc.gov

Phase I Reactions : These may involve the reduction of the nitro group to an amino group, forming 4-(chloromethyl)-2-aminophenol. cdc.gov Oxidation reactions mediated by cytochrome P450 enzymes could also occur, potentially forming catechols or quinones. cdc.govnih.gov

Phase II Reactions : The principal pathway for detoxification is likely conjugation of the phenolic hydroxyl group with glucuronic acid (glucuronidation) or sulfate (sulfation) to form water-soluble conjugates that can be readily excreted in the urine. cdc.govnih.gov

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Phase | Reaction Type | Potential Metabolite |

|---|---|---|

| Phase I | Reduction | 4-(Chloromethyl)-2-aminophenol |

| Phase I | Oxidation | Chloro-nitrocatechol derivatives |

| Phase II | Glucuronidation | 4-(Chloromethyl)-2-nitrophenyl glucuronide |

| Phase II | Sulfation | 4-(Chloromethyl)-2-nitrophenyl sulfate |

This table outlines the probable metabolic transformations based on data from analogous nitrophenol and chlorophenol compounds. cdc.govnih.gov

A significant research gap is the lack of empirical data to confirm these pathways for this compound specifically. Future studies should focus on in vivo and in vitro experiments to identify the actual metabolites, determine the rates of absorption, distribution, metabolism, and excretion (ADME), and identify the specific enzymes involved. This knowledge is crucial for a complete understanding of its toxicological profile.

Current synthetic methods for compounds like this compound often rely on traditional chemical processes that may use hazardous reagents or generate significant waste. There is a substantial opportunity to apply the principles of green chemistry to develop more sustainable and environmentally benign synthetic routes. uniroma1.it

Key areas for exploration include:

Use of Greener Solvents : Replacing traditional organic solvents with water or bio-based solvents could significantly reduce the environmental impact of the synthesis. unito.it

Catalytic Processes : Developing highly efficient and selective catalytic methods for chloromethylation or nitration would minimize the formation of byproducts and allow for catalyst recycling. rsc.orguniroma1.it This aligns with the principles of atom economy and waste prevention.

Energy Efficiency : Investigating reaction conditions that proceed at lower temperatures and pressures, possibly through photocatalysis or microwave-assisted synthesis, would reduce energy consumption. unito.it

The development of a one-pot synthesis that combines multiple steps into a single procedure would further enhance the efficiency and sustainability of producing this compound. uniroma1.it Such research would not only be academically valuable but also industrially relevant, contributing to safer and more sustainable chemical manufacturing.

Q & A

Q. What are the established synthetic routes for 4-(Chloromethyl)-2-nitrophenol, and how do reaction conditions influence yield?

Methodological Answer: The primary synthesis route involves the hydrolysis of 2,5-dichloronitrobenzene under acidic conditions. Reaction parameters such as temperature (optimized at 80–90°C), solvent polarity (chlorinated solvents enhance solubility), and pH (maintained at 4–5) significantly affect yield. For example, incomplete hydrolysis may result in residual dichloronitrobenzene, requiring purification via recrystallization .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Higher temperatures accelerate hydrolysis but risk side reactions |

| Solvent | Chlorinated (e.g., dichloromethane) | Improves substrate solubility |

| pH | 4–5 | Prevents nitro group reduction |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR : The aromatic protons (δ 7.5–8.2 ppm) and chloromethyl group (δ 4.5–4.8 ppm) provide structural confirmation.

- 13C NMR : Distinct signals for the nitro-substituted carbon (~145 ppm) and chloromethyl carbon (~45 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 173.55 (average mass) with isotopic patterns confirming chlorine presence .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic vapors.

- Decomposition Risks : Avoid heating above 150°C, as it may release toxic NOx and Cl− gases .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group affect the reactivity of the chloromethyl substituent in nucleophilic substitution reactions?

Methodological Answer: The nitro group at the ortho position enhances the electrophilicity of the chloromethyl group via resonance and inductive effects, facilitating nucleophilic attacks (e.g., by amines or thiols). For example:

- Kinetic Studies : Second-order rate constants (k₂) increase by 30–50% compared to non-nitro analogs in SN2 reactions with sodium ethoxide .

- Computational Analysis : Density Functional Theory (DFT) calculations show a reduced energy barrier (~15 kcal/mol) for transition states in nitro-substituted derivatives .

Q. What are the key challenges in resolving contradictory data regarding the stability of this compound under varying pH conditions?

Methodological Answer: Contradictions arise from differing experimental setups:

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the chloromethyl group to hydroxymethyl, complicating kinetic measurements. Use buffered solutions (e.g., citrate-phosphate) to stabilize pH .

- Alkaline Conditions (pH > 9) : Nitro group reduction may occur, altering degradation pathways. Monitor via UV-Vis spectroscopy (λmax = 405 nm for nitro intermediates) .

| pH Range | Dominant Degradation Pathway | Stabilization Strategy |

|---|---|---|

| 2–4 | Chloromethyl hydrolysis | Use pH 4.8 citrate buffer |

| 7–9 | Nitro group reduction | Add antioxidants (e.g., BHT) |

Q. How can researchers differentiate between isomeric byproducts (e.g., 3-chloro vs. 5-chloro derivatives) during synthesis?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 70% methanol/30% water) resolves isomers based on retention times (Δt = 1.2–1.5 min).

- X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, particularly for regiochemical assignments .

Data Contradiction Analysis

Q. Why do literature reports vary on the solubility of this compound in polar aprotic solvents?

Methodological Answer: Discrepancies stem from:

- Purity Issues : Commercial samples may contain up to 10% water, reducing apparent solubility in solvents like DMSO. Dry samples via azeotropic distillation with toluene .

- Temperature Dependence : Solubility in acetonitrile increases from 25 mg/mL at 20°C to 45 mg/mL at 40°C. Always report temperature in protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.